6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C6H5ClN4. This compound is part of the pyrazolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a chlorine atom at the 6th position and a methyl group at the 3rd position.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyrazine derivatives have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyrazine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyrazine derivatives to purine bases, it is possible that they may interact with pathways involving these bases .
Result of Action
It is known that pyrazolo[3,4-b]pyrazine derivatives can have a variety of biological activities, depending on their specific structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a scalable synthesis method involves a continuous flow formylation/hydrazine cyclization cascade . This method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by the isolation of the resulting heteroaryl aldehyde intermediate as a bisulfite adduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 6th position is particularly reactive and can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. For example, the substitution of the chlorine atom can be achieved using nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of this compound with different functional groups at the 6th position .
Scientific Research Applications
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active compounds. Its derivatives have shown potential as inhibitors of enzymes and receptors involved in cancer and other diseases .
In biology, this compound is used in the study of cellular processes and signaling pathways. Its ability to interact with specific molecular targets makes it a valuable tool for investigating the mechanisms of action of various biological molecules .
In the industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and other industrial fields .
Comparison with Similar Compounds
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines . These compounds share a similar core structure but differ in the substituents and the position of the nitrogen atoms in the ring system.
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring fused to a pyrazole ring and are known for their biological activities and applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and are used as inhibitors of various enzymes and receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDHIHSKVTWZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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